3-[(1-Phenylethyl)amino]propanenitrile
Overview
Description
“3-[(1-Phenylethyl)amino]propanenitrile” is a chemical compound with the molecular formula C11H14N2 . It has a molecular weight of 174.25 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CC(C1=CC=CC=C1)NCCC#N . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Synthesis of Proteinogenic Amino Acids and Biological Cofactors : It serves as a starting material for reactions targeting proteinogenic amino acids and building blocks of biological cofactor molecules (Ksander et al., 1987).
Synthesizing Oxirane Compounds and Derivatives : The compound is used in synthesizing various oxirane compounds and their derivatives (SuamiTetsuo, UchidaIchiro, UmezawaSumio, 1956).
Enhancing Analgesic Properties : It can be used in chemical modification to enhance analgesic properties (Украинец И. В., Таран Екатерина Александровна, Андреева К. В., 2016).
Inhibiting Polyamine Biosynthesis Enzymes : 3-Aminoxy-1-aminopropane (APA), a related compound, is a potent inhibitor of the polyamine biosynthesis enzymes ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase (Pankaskie & Scholtz, 1989).
Reducing Exudate Volume and White Blood Cells Accumulation : 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives effectively reduce exudate volume and the accumulation of white blood cells in rats (Haviv et al., 1988).
Synthesizing Amides and Acids : The transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into amides and acids can be used in scientific research applications (Ukrainets, Gorokhova, Andreeva, 2013).
Alzheimer's Disease Treatment : It's a potential disease-modifying treatment for Alzheimer's disease, reducing CSF AÎ2 levels and improving cognitive and clinical measures (Aisen et al., 2006).
Applications in Organic Synthesis : It serves as a reagent of choice for diverse reactions in organic synthesis, including condensation, functional group transformation, heterocycles preparation, rearrangements, and catalysis (Vishwanatha et al., 2013).
Key Building Blocks in Heterocyclic Systems Synthesis : 2-amino-2-alkyl(aryl)propanenitriles are key building blocks for synthesizing heterocyclic systems like imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines (Drabina & Sedlák, 2012).
Theoretical Studies on Intramolecular Hydrogen Bonds and Anomeric Interactions : A theoretical study of 3chloro, 3hydroxy, 3mercapto, and 3aminopropanenitrile focuses on intramolecular hydrogen bonds and anomeric interactions (Fernández, Vázquez, Ríos, 1992).
Properties
IUPAC Name |
3-(1-phenylethylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHYDVVIQFEOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604862 | |
Record name | 3-[(1-Phenylethyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112971-19-4 | |
Record name | 3-[(1-Phenylethyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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